molecular formula C20H16F3NO4 B2706113 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide CAS No. 2097884-12-1

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide

Cat. No.: B2706113
CAS No.: 2097884-12-1
M. Wt: 391.346
InChI Key: JWLFQZHXSSQDMZ-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide is a complex organic compound that features a furan ring, a phenyl group, and a trifluoromethoxy benzamide moiety

Mechanism of Action

Target of Action

The primary targets of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide Similar compounds have been reported to target various cellular components, such as proteins involved in cell cycle regulation .

Mode of Action

The exact mode of action of This compound Related compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells .

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been reported to affect pathways related to cell cycle regulation and apoptosis .

Result of Action

The molecular and cellular effects of This compound Related compounds have been reported to induce cell cycle arrest and apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide is unique due to its combination of a furan ring, a phenyl group, and a trifluoromethoxy benzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO4/c21-20(22,23)28-16-9-7-15(8-10-16)19(26)24-12-17(25)13-3-5-14(6-4-13)18-2-1-11-27-18/h1-11,17,25H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLFQZHXSSQDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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